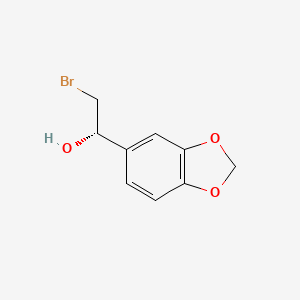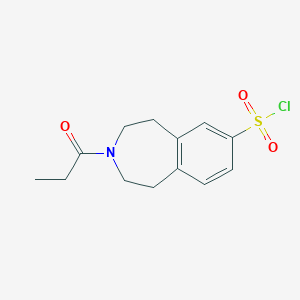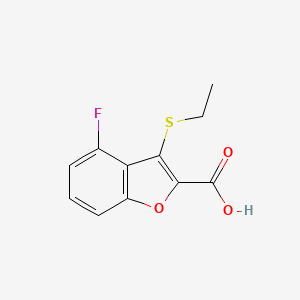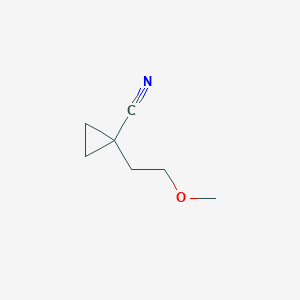
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is an organic compound with a unique structure that includes a benzodioxole ring and a brominated ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol typically involves the bromination of a precursor compound containing the benzodioxole ring. One common method is the bromination of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a corresponding ethan-1-ol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-oxoethan-1-ol.
Reduction: Formation of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
Substitution: Formation of various substituted ethan-1-ol derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of brominated ethan-1-ol derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of drugs with therapeutic properties. Its structure can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.
作用机制
The mechanism of action of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the benzodioxole ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.
相似化合物的比较
Similar Compounds
(1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-iodoethan-1-ol: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness
(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H9BrO3 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC 名称 |
(1S)-1-(1,3-benzodioxol-5-yl)-2-bromoethanol |
InChI |
InChI=1S/C9H9BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
InChI 键 |
FHFTXZYDHDDIBD-SSDOTTSWSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](CBr)O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)
![tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13193406.png)

![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)










